2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE
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Overview
Description
2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the fused ring, enhancing the compound’s synthetic versatility.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclocondensation reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s photophysical properties make it useful in material science, particularly in the development of fluorescent probes and sensors
Mechanism of Action
The mechanism of action of 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-METHYLPYRAZOLO[1,5-A]PYRIDIN-3-AMINEHYDROCHLORIDE include other pyrazolo[1,5-a]pyridine derivatives, such as:
- 3-Amino-2-chloro-4-methylpyridine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the amino and methyl groups
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-methylpyrazolo[1,5-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-6-8(9)7-4-2-3-5-11(7)10-6;/h2-5H,9H2,1H3;1H |
InChI Key |
HFENQNWILFNXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC=CC2=C1N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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